1-Bromo-2-methyl-1-propene
CAS No.: 3017-69-4
Cat. No.: VC1965868
Molecular Formula: C4H7B
Molecular Weight: 135 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3017-69-4 |
---|---|
Molecular Formula | C4H7B |
Molecular Weight | 135 g/mol |
IUPAC Name | 1-bromo-2-methylprop-1-ene |
Standard InChI | InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 |
Standard InChI Key | DEFNUDNHTUZJAL-UHFFFAOYSA-N |
SMILES | CC(=CBr)C |
Canonical SMILES | CC(=CBr)C |
Introduction
1-Bromo-2-methyl-1-propene (CAS 3017-69-4) is a brominated alkene with the molecular formula C₄H₇Br, serving as a versatile intermediate in organic synthesis and industrial applications. Its structure consists of a vinyl bromine group adjacent to a methyl-substituted carbon, enabling diverse reactivity patterns. Below is a comprehensive analysis of its properties, synthesis, reactivity, and applications, supported by data from peer-reviewed sources and industrial databases.
Synthesis and Production Methods
Laboratory Synthesis
1-Bromo-2-methyl-1-propene is synthesized via bromination of 2-methylpropene (isobutene) using bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature. The reaction follows an anti-Markovnikov addition mechanism:
Reaction:
C₄H₇CH₂ + Br₂ → C₄H₇Br + HBr
Conditions:
Industrial Production
Continuous flow processes enhance efficiency and purity:
Parameter | Industrial Setting |
---|---|
Reactant Ratio | 1:1 (isobutene:Br₂) |
Catalyst | None (radical-initiated) |
By-Product Minimization | Distillation post-reaction |
Reactivity and Mechanisms
Nucleophilic Substitution
The bromine atom undergoes SN2 displacement with nucleophiles (e.g., OH⁻, RO⁻):
General Reaction:
C₄H₇Br + Nu⁻ → C₄H₇Nu + Br⁻
Key Reagents/Conditions:
-
Amines: NH₃ or primary/secondary amines in polar aprotic solvents
Example Product:
Reaction with NaOH yields 2-methyl-1-propenol.
Elimination Reactions
Dehydrohalogenation forms 2-methylpropene under basic conditions:
Reaction:
C₄H₇Br + Base → C₄H₆ + HBr
Optimal Conditions:
Thermodynamic Data:
ΔrH° = +75.3 kJ/mol (gas-phase elimination)
Applications in Organic Synthesis
Pharmaceutical and Agrochemical Intermediates
1-Bromo-2-methyl-1-propene serves as a precursor for:
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Esters of 2,4-Dienoic Acids: Palladium-catalyzed coupling with methyl acrylate yields functionalized dienes .
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A2-E Pigment Synthesis: Used in total synthesis pathways for ocular age-related pigments .
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3-Nor-Geraniol Derivatives: Synthesis of modified terpenoids via Grignard reactions .
Polymer and Material Science
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Monomer for Specialty Polymers: Copolymerization with olefins to create UV-resistant coatings .
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Resin Precursors: Reacts with epoxides or anhydrides to form cross-linked resins.
Hazard | Mitigation Strategy |
---|---|
Acute Irritation | PPE (gloves, goggles) |
Chronic Toxicity | Ventilation systems |
Fire Risk | Store below 46°C |
Storage Recommendations:
Research Findings and Case Studies
Palladium-Catalyzed Cross-Coupling
A zinc-mediated radical addition method enables fluorinated amine synthesis:
Reaction Conditions:
-
Catalyst: Pd₂(dba)₃ (2.6 mol%) + SPhos (5.2 mol%)
-
Reagents: Zn dust (3 equiv), 1-Bromo-2-methyl-1-propene (1.5 equiv)
Outcome: High regioselectivity for fluorinated amines.
Thermal Decomposition Analysis
GC-MS and DSC studies reveal:
Comparative Analysis with Structural Analogues
Compound | Structure | Reactivity Differences |
---|---|---|
2-Bromo-2-methylpropane | Br on tertiary carbon | Slower SN2 due to steric hindrance |
1-Bromo-2-methylpropane | Br on primary carbon | Faster elimination |
2-Methyl-1-propenyl bromide | Double bond position | Enhanced allylic bromide reactivity |
1-Bromo-2-methyl-1-propene’s vinyl bromide group facilitates both substitution and elimination, distinguishing it from alkyl bromides .
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